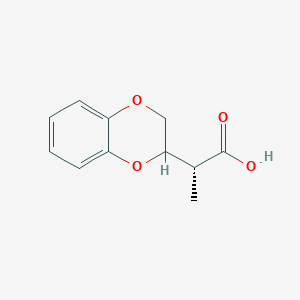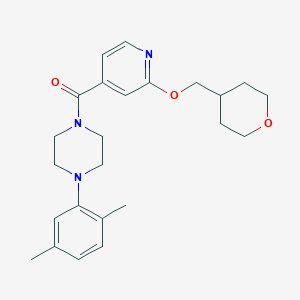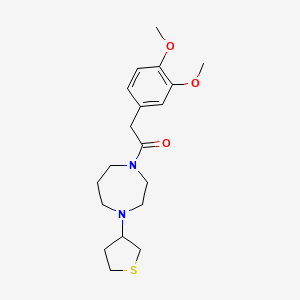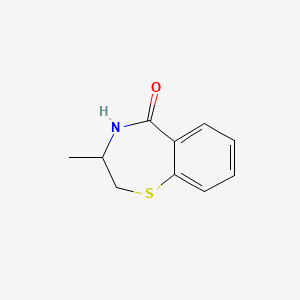
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid, also known as LY354740, is a chemical compound that belongs to the class of phenylpropanoids. It was first synthesized in 1993 by Eli Lilly and Company as a selective agonist for the metabotropic glutamate receptor subtype 2 (mGluR2). Since then, LY354740 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid acts as a selective agonist for the mGluR2 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of mGluR2 by (2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid leads to the inhibition of glutamate release and the modulation of neurotransmission. This mechanism of action is believed to underlie the therapeutic effects of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in animal models, improve cognitive function, and reduce drug-seeking behavior in addiction models. It has also been shown to have analgesic effects in pain models.
Avantages Et Limitations Des Expériences En Laboratoire
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has several advantages for lab experiments. It is a highly selective agonist for the mGluR2 receptor, which allows for the specific modulation of glutamatergic neurotransmission. It is also relatively stable and easy to synthesize. However, (2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has some limitations for lab experiments, including its poor solubility in water and its relatively short half-life in vivo.
Orientations Futures
There are several future directions for the research on (2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid. One potential direction is the development of novel analogs with improved pharmacological and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid in other neurological and psychiatric disorders, such as Alzheimer's disease and autism spectrum disorder. Finally, further studies are needed to elucidate the molecular mechanisms underlying the therapeutic effects of (2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid and to identify potential biomarkers for patient selection and treatment monitoring.
Méthodes De Synthèse
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid can be synthesized by the condensation reaction between 2,3-dihydro-1,4-benzodioxin-3-carboxylic acid and (R)-2-amino-3-phenylpropanoic acid. The reaction is catalyzed by carbodiimide and yields (2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid as a white crystalline powder.
Applications De Recherche Scientifique
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and pain. It has been shown to modulate the glutamatergic neurotransmission system, which is involved in many brain functions, including learning, memory, and cognition.
Propriétés
IUPAC Name |
(2R)-2-(2,3-dihydro-1,4-benzodioxin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(11(12)13)10-6-14-8-4-2-3-5-9(8)15-10/h2-5,7,10H,6H2,1H3,(H,12,13)/t7-,10?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVZSBKSZGWWJV-PVSHWOEXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1COC2=CC=CC=C2O1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,3-Dihydro-1,4-benzodioxin-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorobenzyl)-8-(2-hydroxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708469.png)


![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclohexanecarboxamide](/img/structure/B2708473.png)
![6-[(3-Methylcyclohexyl)oxy]hexanoic acid](/img/structure/B2708474.png)
![2,3-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2708475.png)


![Methyl 2-[4,7,8-trimethyl-6-(2-methylpropyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2708478.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea](/img/structure/B2708481.png)
![2-(thiophen-2-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2708482.png)


![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2708492.png)